Cas no 21615-35-0 (Thiocyanic acid,2-amino-5-methyl-6-benzothiazolyl ester)
Thiocyanic acid,2-amino-5-methyl-6-benzothiazolyl ester Chemical and Physical Properties
Names and Identifiers
-
- Thiocyanic acid,2-amino-5-methyl-6-benzothiazolyl ester
- Thiocyanic acid, 2-amino-5-methyl-6-benzothiazolyl ester (8CI,9CI)
- (2-amino-5-methyl-1,3-benzothiazol-6-yl) thiocyanate
- DTXSID70573099
- SCHEMBL12237382
- 2-Amino-5-methyl-1,3-benzothiazol-6-yl thiocyanate
- 5-methyl-6-thiocyanatobenzo[d]thiazol-2-amine
- AKOS000113675
- 21615-35-0
- CS-0118135
-
- Inchi: 1S/C9H7N3S2/c1-5-2-6-8(14-9(11)12-6)3-7(5)13-4-10/h2-3H,1H3,(H2,11,12)
- InChI Key: KALCMKJXFBGNJA-UHFFFAOYSA-N
- SMILES: S1C(N)=NC2C=C(C)C(=CC1=2)SC#N
Computed Properties
- Exact Mass: 221.00813958g/mol
- Monoisotopic Mass: 221.00813958g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 116Ų
Thiocyanic acid,2-amino-5-methyl-6-benzothiazolyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM514791-1g |
5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine |
21615-35-0 | 97% | 1g |
$480 | 2023-01-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188775-1g |
2-Amino-5-methyl-1,3-benzothiazol-6-yl thiocyanate |
21615-35-0 | 98% | 1g |
¥4116.00 | 2024-08-09 |
Thiocyanic acid,2-amino-5-methyl-6-benzothiazolyl ester Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Thiocyanic acid,2-amino-5-methyl-6-benzothiazolyl ester
Thiocyanic acid, 2-amino-5-methyl-6-benzothiazolyl ester (CAS No. 21615-35-0) in Modern Chemical and Pharmaceutical Research
The compound Thiocyanic acid, 2-amino-5-methyl-6-benzothiazolyl ester, identified by the CAS number 21615-35-0, represents a fascinating molecule with significant potential in the realms of chemical synthesis and pharmaceutical development. Its unique structural features—comprising a thiocyanate moiety linked to a benzothiazole ring substituted with an amino group at the 2-position and a methyl group at the 5-position—endow it with distinct chemical properties that make it a valuable intermediate in various synthetic pathways.
From a structural perspective, the benzothiazole core is a well-documented scaffold in medicinal chemistry, known for its role in biological activity across multiple therapeutic categories. The presence of the 2-amino group introduces reactivity that can be leveraged for further functionalization, while the 5-methyl substitution enhances steric and electronic properties, influencing both solubility and metabolic stability. The thiocyanate group at the ester position not only contributes to the molecule's overall polarity but also serves as a versatile handle for subsequent chemical transformations.
In recent years, there has been growing interest in heterocyclic compounds derived from benzothiazole for their pharmacological properties. Studies have highlighted their potential in modulating enzyme activity, interacting with nucleic acids, and influencing signal transduction pathways. Specifically, derivatives of benzothiazole have been explored for their antimicrobial, anti-inflammatory, and anticancer effects. The compound under discussion (Thiocyanic acid, 2-amino-5-methyl-6-benzothiazolyl ester) fits into this broader category, offering a unique combination of substituents that may enhance its biological profile compared to simpler benzothiazole derivatives.
The synthesis of such complex molecules often requires careful consideration of reaction conditions to ensure high yield and purity. The ester linkage in this compound provides a site for hydrolysis or transesterification, allowing for further derivatization depending on the desired application. Advanced synthetic techniques, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been instrumental in constructing these intricate structures efficiently. These methods not only improve synthetic efficiency but also enable access to novel analogs with tailored properties.
From a pharmaceutical standpoint, the reactivity of the thiocyanate group is particularly noteworthy. Thiocyanates have been utilized in various drug formulations due to their ability to participate in redox reactions and their interaction with biological thiols. This property makes them useful in developing compounds that can modulate oxidative stress or enzyme function. Additionally, the amino group can be incorporated into peptidomimetics or used as a site for covalent binding studies, enhancing drug-target interactions.
Recent research has also explored the role of substituted benzothiazoles in addressing neurological disorders. The ability of these compounds to cross the blood-brain barrier and interact with central nervous system receptors has been investigated extensively. The specific substitution pattern of Thiocyanic acid, 2-amino-5-methyl-6-benzothiazolyl ester may confer advantages in terms of bioavailability and target specificity, making it a promising candidate for further pharmacological evaluation.
In conclusion, Thiocyanic acid, 2-amino-5-methyl-6-benzothiazolyl ester (CAS No. 21615-35-0) represents a structurally intriguing molecule with potential applications across multiple domains of chemical synthesis and pharmaceutical research. Its unique combination of functional groups—particularly the thiocyanate moiety and the substituted benzothiazole core—makes it a versatile intermediate for further development. As synthetic methodologies continue to advance and our understanding of biological targets deepens, compounds like this are likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
21615-35-0 (Thiocyanic acid,2-amino-5-methyl-6-benzothiazolyl ester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)